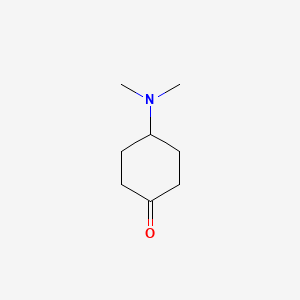

4-(Dimethylamino)cyclohexanone

描述

Contextualization within Cyclohexanone (B45756) Chemistry

Cyclohexanone, a six-carbon cyclic molecule with a ketone functional group, is a foundational building block in organic synthesis. wikipedia.org Its chemistry is rich and varied, serving as a precursor to numerous industrial products, including nylon. wikipedia.org The reactivity of the cyclohexanone ring, particularly at the alpha-carbons and the carbonyl group, allows for a wide array of chemical transformations. wikipedia.orgontosight.ai

The introduction of substituents onto the cyclohexanone ring dramatically alters its chemical behavior and potential applications. These derivatives are synthesized for a multitude of purposes, ranging from intermediates in the production of pharmaceuticals and agrochemicals to components in materials science. ontosight.aievitachem.com The specific nature and position of the substituent group are critical in defining the properties and reactivity of the resulting molecule. ontosight.ai

Significance of the Dimethylamino Moiety in Cyclohexanone Derivatives

The dimethylamino group (-N(CH₃)₂) is a key functional group in medicinal chemistry and materials science due to its unique electronic and steric properties. nih.govmdpi.com As an electron-donating group, it can influence the electron density of the cyclohexanone ring, thereby affecting the reactivity of the ketone. The nitrogen atom's basicity allows for the formation of salts, which can enhance a molecule's solubility in water, a crucial factor for pharmaceutical applications. nih.gov

In the context of cyclohexanone derivatives, the dimethylamino group can participate in a variety of chemical reactions and biological interactions. nih.gov It can act as a nucleophile, engage in hydrogen bonding, and form salt bridges with biological targets like enzymes and receptors. frontiersin.org This versatility makes the dimethylamino moiety a valuable component in the design of new molecules with specific biological activities. nih.govnih.gov For instance, the presence of a dimethylamino group has been shown to be crucial for the activity of certain N-myristoyltransferase inhibitors by forming a salt bridge with the enzyme's C-terminus. frontiersin.org

Research Trajectories and Multidisciplinary Relevance

Research into 4-(Dimethylamino)cyclohexanone and its derivatives is expanding into several scientific fields. In medicinal chemistry, it serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications. evitachem.com For example, derivatives of this compound have been investigated for their analgesic properties, with some showing potency comparable to morphine. wikipedia.org

In materials science, the unique properties of the dimethylamino group are being explored for the development of new functional materials. For instance, diarylidenecyclohexanone derivatives containing the dimethylamino group have been synthesized and studied for their potential as anti-inflammatory agents. rsc.org Furthermore, a curcumin-based derivative incorporating a bis(4-(dimethylamino)benzylidene)cyclohexanone structure has been developed as a fluorescent probe for the detection of mercury ions. researchgate.net The continued exploration of this compound and its analogues promises to yield further innovations across these and other scientific disciplines. chemshuttle.com

| Property | Value | Source |

| IUPAC Name | 4-(dimethylamino)cyclohexan-1-one | |

| Molecular Formula | C₈H₁₅NO | |

| Molecular Weight | 141.21 g/mol | |

| CAS Number | 40594-34-1 | chemicalbook.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 213.3°C at 760 mmHg | |

| Density | 0.96 g/cm³ |

Structure

3D Structure

属性

IUPAC Name |

4-(dimethylamino)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9(2)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBFUMXVHAJSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438804 | |

| Record name | 4-(dimethylamino)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-34-1 | |

| Record name | 4-(dimethylamino)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Dimethylamino Cyclohexanone and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The preparation of 4-(Dimethylamino)cyclohexanone can be approached from different starting materials and reaction types. The most prominent methods include direct amination of cyclohexanone (B45756), reactions proceeding through enamine intermediates, and the chemical modification of pre-substituted cyclohexanone rings.

Reductive amination is a highly versatile and widely employed method for synthesizing amines from carbonyl compounds. pearson.comresearchgate.net This one-pot reaction involves the conversion of a ketone, in this case, cyclohexanone, into an amine by reacting it with dimethylamine (B145610) in the presence of a reducing agent. The process first forms an iminium ion intermediate, which is then reduced in situ to the target tertiary amine, this compound. pearson.com

The efficiency and selectivity of reductive amination are heavily reliant on the catalytic system employed. These reactions can be catalyzed by both homogeneous and heterogeneous catalysts, with the latter being preferred in industrial settings due to ease of separation and recyclability. wikipedia.org

Commonly used metal catalysts include those based on nickel, palladium, platinum, and rhodium. wikipedia.orgmdpi.com For instance, bimetallic catalysts, such as Rhodium-Nickel (Rh-Ni) supported on silica, have demonstrated high conversion rates and selectivity in the reductive amination of cyclohexanone. mdpi.com The addition of a second metal like nickel can enhance catalyst dispersion and modify its electronic properties, leading to improved activity compared to monometallic catalysts. mdpi.com Other systems, like copper-chromium-lanthanum catalysts, have also been investigated for this transformation. researchgate.net

| Catalyst System | Support | Typical Conditions | Outcome |

| Rhodium-Nickel (Rh-Ni) | Silica (SiO2) | 100 °C, H2 pressure | High conversion and selectivity mdpi.com |

| Palladium (Pd) | Carbon (C) | Mild conditions, H2 pressure | Versatile and efficient for imine reduction wikipedia.org |

| Nickel (Ni) | Alumina/Zeolite | High temperature and pressure | Cost-effective, good activity researchgate.netwikipedia.org |

| Copper-Chromium-Lanthanum | Alumina (γ-Al2O3) | Optimized temperature and pressure | Effective for amination reactions researchgate.net |

The reducing agent is a critical component of the reductive amination process, as it is responsible for the reduction of the iminium ion intermediate. The choice of reducing agent can influence the reaction's selectivity and compatibility with other functional groups. tcichemicals.com

Hydrogen gas (H₂) in conjunction with a heterogeneous metal catalyst is a common choice, particularly for large-scale synthesis, due to its high atom economy and the production of water as the only byproduct. wikipedia.org

For laboratory-scale synthesis, hydride reagents are frequently used. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is effective at reducing iminium ions more rapidly than ketones, which minimizes side reactions. pearson.comkoreascience.kr Other borohydride (B1222165) derivatives, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and borohydride exchange resin (BER), also serve as effective reducing agents for this transformation. koreascience.kr

| Reducing Agent | Characteristics | Common Use Case |

| Hydrogen (H₂) with Metal Catalyst | High atom economy; environmentally benign. wikipedia.org | Industrial-scale synthesis. mdpi.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; stable in acidic conditions. pearson.comkoreascience.kr | Laboratory synthesis; high selectivity for iminium ions. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic alternative to NaBH₃CN. | General reductive aminations. |

| Borohydride Exchange Resin (BER) | Solid-phase reagent; simplifies product workup. koreascience.kr | Laboratory synthesis for ease of purification. koreascience.kr |

An alternative pathway for the synthesis involves the explicit use of an enamine intermediate. Enamines are formed from the reaction of a ketone, such as cyclohexanone, with a secondary amine like dimethylamine, typically with acid catalysis to facilitate the removal of water. pearson.com

The resulting enamine is nucleophilic at the α-carbon, a property often exploited for alkylation reactions. pearson.com However, in the context of synthesizing this compound, the enamine itself is not the final product but an intermediate. The synthesis proceeds by forming the enamine, which is then subjected to reduction. This can be viewed as a two-step variation of reductive amination where the intermediate is conceptually separated. The enamine's double bond can be reduced using standard hydrogenation methods, such as catalytic hydrogenation (H₂/Pd), to yield the final saturated tertiary amine product. This route offers a different level of control over the reaction compared to the direct one-pot reductive amination. acs.org

A conceptually different approach to synthesizing this compound begins not with cyclohexanone itself, but with an aromatic precursor that already contains the N,N-dimethylamino group. One such method is the Birch reduction of N,N-Dimethyl-4-methoxyaniline. researchgate.net

In this process, the aromatic ring of N,N-Dimethyl-4-methoxyaniline is partially reduced using a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source. This reaction selectively reduces the aromatic ring to a cyclohexadiene derivative. The resulting enol ether intermediate is then hydrolyzed under acidic conditions to yield the target ketone, this compound. This synthetic strategy is particularly useful as it constructs the cyclohexanone ring from a readily available aniline (B41778) derivative, positioning the dimethylamino group at the desired location from the outset.

Reductive Amination of Cyclohexanone with Dimethylamine

Industrial Production Considerations for this compound

While specific industrial-scale production details for this compound are not widely published, considerations can be extrapolated from established chemical manufacturing principles and the known synthetic routes. The industrial production of the precursor, cyclohexanone, is a large-scale process, primarily achieved through cyclohexane (B81311) oxidation or phenol (B47542) hydrogenation. researchgate.net

For the synthesis of this compound, a direct reductive amination approach would likely be favored for industrial application due to its atom economy and potential for being a one-pot process. wikipedia.org Key considerations would include:

Catalyst Cost and Efficiency: The use of expensive noble metal catalysts (e.g., Pd, Rh) would necessitate high efficiency, selectivity, and robust recycling protocols to be economically viable. mdpi.com Cheaper catalysts, such as those based on nickel, might be preferred despite potentially requiring harsher reaction conditions (higher temperatures and pressures). wikipedia.org

Reagent Selection: The use of hydrogen gas as the reducing agent is advantageous on an industrial scale due to its low cost and clean byproduct profile, compared to stoichiometric hydride reagents which generate significant salt waste. wikipedia.org

Process Safety: Handling dimethylamine, hydrogen gas, and potentially pyrophoric catalysts under pressure requires stringent safety protocols and specialized equipment.

Downstream Processing: The purification of the final product to meet required specifications is a critical step. This involves separating the product from the catalyst, unreacted starting materials, and any byproducts. The choice of synthetic route can significantly impact the complexity and cost of this purification process.

Environmental Impact: Minimizing waste is a crucial consideration. Catalytic routes are generally preferred over stoichiometric ones. The choice of solvents and reagents is also guided by environmental regulations and "green chemistry" principles.

Continuous Flow Reactor Optimization

Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of ketones like this compound, particularly in terms of safety, efficiency, and scalability. mt.comtue.nl The optimization of a continuous flow reactor for such syntheses involves careful consideration of several key parameters to maximize throughput and product quality.

Key optimization parameters include the precise control over reaction temperature, residence time, and stoichiometry. uni-muenchen.de The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling reactions to be conducted at higher temperatures safely, which can significantly accelerate reaction rates. frontiersin.org

For syntheses involving highly reactive intermediates, such as organometallic reagents which can be used in the formation of ketone precursors, flow chemistry minimizes the formation of byproducts by ensuring rapid mixing and immediate use of the generated species. rsc.orgnih.gov The reactor design, whether a simple coiled tube, a packed-bed, or a microchip reactor, can be selected and optimized based on the specific reaction kinetics and physical properties of the reactants and products. zenodo.org By systematically adjusting flow rates and reactor dimensions, residence time can be finely tuned to ensure complete conversion while preventing degradation of the desired product. researchgate.net Automated systems can be employed to screen a wide range of conditions, such as catalyst loading, solvent, and temperature, to rapidly identify the optimal parameters for the synthesis of this compound. nih.gov

Yield and Purity Enhancement Strategies

Enhancing the yield and purity of this compound requires a multi-faceted approach that addresses both the reaction conditions and the subsequent purification processes. The direct synthesis of amines can be challenging, often necessitating multi-step strategies to achieve high yields and purity. researchgate.net

One primary strategy is the careful control of reaction stoichiometry to minimize the formation of byproducts from over-reaction or side reactions. openstax.org In the context of amine synthesis, this is crucial to prevent polyalkylation. youtube.com The choice of solvent and catalyst also plays a critical role, as they can influence reaction rates and selectivity.

Post-synthesis, purification is paramount. Common techniques to improve the purity of aminoketone compounds include:

Crystallization: This is a highly effective method for removing impurities, provided the compound is a solid. The choice of solvent is critical for obtaining high-purity crystals with a good yield.

Chromatography: Column chromatography is frequently used to separate the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) can be employed for achieving very high purity, especially for analytical standards or research purposes. prepchem.com

Distillation: For liquid compounds, distillation under reduced pressure can be an effective purification method.

To maximize yield, it is also important to optimize the work-up procedure to ensure efficient extraction of the product from the reaction mixture and to minimize losses during transfers and purification steps. azom.com

Synthesis of Key Derivatives and Analogues for Research

The synthesis of derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities for research. The general approach often involves a multi-step synthesis beginning with a double Michael addition of an acrylate (B77674) to an arylacetonitrile. nih.gov This is followed by cyclization, decarboxylation, ketalization, and saponification to form a geminally substituted acid, which is then rearranged to an isocyanate. nih.gov This isocyanate is a key intermediate that can be converted to the desired 4-amino-4-arylcyclohexanone derivatives. nih.gov

Synthesis of 4-(Dimethylamino)-4-phenylcyclohexanone

The synthesis of 4-(dimethylamino)-4-phenylcyclohexanone can be achieved through a multi-step sequence, as detailed in patent literature, starting from phenylacetonitrile (B145931). A key intermediate in this process is 4-amino-4-phenylcyclohexanone, which is subsequently methylated. The process involves the protection of the ketone functionality, typically as a ketal, before the final methylation and deprotection steps. google.com

A general synthetic pathway involves:

Reaction of phenylacetonitrile with methyl acrylate in a double Michael addition.

Cyclization of the resulting dinitrile.

Hydrolysis and decarboxylation to yield 4-phenylcyclohexanone-4-carboxylic acid.

Conversion of the carboxylic acid to an isocyanate via a Curtius rearrangement.

Hydrolysis of the isocyanate to the primary amine, 4-amino-4-phenylcyclohexanone.

Reductive amination or direct methylation to install the two methyl groups on the nitrogen atom.

The final product is isolated and purified using standard techniques such as crystallization or chromatography. google.com

| Compound Name | Molecular Formula | CAS Number |

| 4-(Dimethylamino)-4-phenylcyclohexanone | C₁₄H₁₉NO | 65619-20-7 |

| Phenylacetonitrile | C₈H₇N | 140-29-4 |

| Methyl acrylate | C₄H₆O₂ | 96-33-3 |

| 4-Amino-4-phenylcyclohexanone | C₁₂H₁₅NO | 90151-35-0 |

Synthesis of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone (Dimetamine)

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone, also known as Dimetamine, was developed in the 1970s. wikipedia.orgwikiwand.comhandwiki.org Its synthesis follows a similar pathway to other 4-aryl-4-aminocyclohexanones.

The synthesis, outlined in US Patent 4,460,604A, starts with 4-(p-tolyl)cyclohexanone. A key sequence of reactions involves the formation of a carboxylic acid intermediate, which is then converted to a methylamino group, and finally to the dimethylamino group.

Synthetic Steps:

Ketalization: 4-(p-tolyl)cyclohexanone is reacted with ethylene (B1197577) glycol to protect the ketone group as an ethylene ketal.

Carboxylation: The protected ketone is then carboxylated at the 4-position.

Isocyanate Formation: The resulting 4-carboxy-4-(p-tolyl)cyclohexanone ethylene ketal is converted to the corresponding isocyanate.

Formation of the Methylamino Group: The isocyanate is reduced with a reagent like lithium aluminum hydride to yield 4-methylamino-4-(p-tolyl)cyclohexanone ethylene ketal.

Dimethylation: The secondary amine is then methylated, for instance, using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or another suitable methylating agent, to give 4-dimethylamino-4-(p-tolyl)cyclohexanone ethylene ketal.

Deprotection: The ethylene ketal protecting group is removed by acid hydrolysis to yield the final product, 4-(dimethylamino)-4-(p-tolyl)cyclohexanone. google.com

| Compound Name | Molecular Formula | CAS Number |

| 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone | C₁₅H₂₁NO | 65619-06-9 |

| 4-(p-Tolyl)cyclohexanone | C₁₃H₁₆O | 40388-35-0 |

| Ethylene glycol | C₂H₆O₂ | 107-21-1 |

| Lithium aluminum hydride | AlH₄Li | 16853-85-3 |

Synthesis of 4-(2-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one (B13340166)

The synthesis of 4-(2-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one can be inferred from general methods for preparing 4-aryl-4-aminocyclohexanones. nih.gov A plausible route involves the displacement of a cyanide group from an α-aminonitrile with a Grignard reagent.

Plausible Synthetic Route:

Formation of α-aminonitrile: 1,4-Cyclohexanedione is first protected, for example, as a monoethylene ketal. This is then reacted with dimethylamine and a cyanide source (e.g., potassium cyanide) to form the corresponding α-aminonitrile.

Grignard Reaction: The α-aminonitrile undergoes a reaction with 2-chlorophenylmagnesium bromide. The Grignard reagent displaces the cyanide group to form the 4-(2-chlorophenyl)-4-(dimethylamino)cyclohexanone ethylene ketal.

Deprotection: The ketal protecting group is removed using acidic conditions to yield the final ketone product.

This method provides a convergent route to introduce the aryl and dimethylamino groups at the 4-position of the cyclohexanone ring. nih.gov

| Compound Name | Molecular Formula | CAS Number |

| 4-(2-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one | C₁₄H₁₈ClNO | Not available |

| 1,4-Cyclohexanedione monoethylene ketal | C₈H₁₂O₃ | 4746-97-8 |

| 2-Chlorophenylmagnesium bromide | C₆H₄BrClMg | 833-49-8 |

Synthesis of 2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone

This derivative is synthesized via a Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In this case, two equivalents of 4-(dimethylamino)benzaldehyde (B131446) react with one equivalent of cyclohexanone. kuet.ac.bdnih.gov

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in a solvent like ethanol (B145695). kuet.ac.bdkuet.ac.bd The base deprotonates an α-carbon of the cyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-(dimethylamino)benzaldehyde. This is followed by dehydration to form the α,β-unsaturated ketone. The process is repeated on the other side of the cyclohexanone to yield the final bis-benzylidene product. The product is often a colored solid that can be purified by recrystallization. kuet.ac.bd

The reaction has been reported with yields of 58% and 79%. rsc.orgacs.org

Reaction Summary:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Cyclohexanone | 4-(Dimethylamino)benzaldehyde | Sodium Hydroxide | 2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone |

Spectroscopic Data for 2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone: acs.org

| Technique | Observed Peaks/Signals |

| IR (KBr, cm⁻¹) | 2926, 2853, 1645 (C=O), 1609 (C=C), 1361, 1302, 1157, 818 |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 1.83–1.79 (m, 2H, CH₂), 2.94 (t, J = 14.1, 4H, 2 × CH₂), 3.01 (s, 12H, 2 × N(CH₃)₂), 6.71 (d, J = 8.8 Hz, 4H, Ar), 7.45 (d, J = 8.8 Hz, 4H, Ar), 7.76 (s, 2H, allylic) |

| UV-Vis (in Ethanol, λₘₐₓ) | 452 nm |

Synthesis of (2E)-2-[4-(Dimethylamino)benzylidene]-5-methylcyclohexanone

The synthesis of (2E)-2-[4-(Dimethylamino)benzylidene]-5-methylcyclohexanone, a chalcone (B49325) derivative, is typically achieved through the Claisen-Schmidt condensation reaction. ijarsct.co.inscispace.com This well-established method involves the base-catalyzed reaction between an aldehyde and a ketone. ijarsct.co.in In this specific synthesis, 4-(dimethylamino)benzaldehyde reacts with 5-methylcyclohexanone.

The reaction is generally carried out in the presence of an aqueous alkaline base, such as sodium hydroxide (NaOH), and often uses an alcoholic solvent like ethanol. ijarsct.co.inresearchgate.net The concentration of the alkali catalyst can range from 10 to 60%. ijarsct.co.in The reaction can proceed at room temperature over a period of several hours to a week, or it can be conducted at slightly elevated temperatures, around 50°C, for a shorter duration of 12-15 hours. ijarsct.co.in

The mechanism of the Claisen-Schmidt condensation involves the formation of an enolate from the ketone (5-methylcyclohexanone) in the presence of the base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (4-(dimethylamino)benzaldehyde). The subsequent aldol (B89426) addition product readily undergoes dehydration to form the α,β-unsaturated ketone, which is the final chalcone product, (2E)-2-[4-(Dimethylamino)benzylidene]-5-methylcyclohexanone. ijarsct.co.in The formation of this conjugated system is the driving force for the dehydration step.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Type |

|---|---|---|---|---|

| 5-methylcyclohexanone | 4-(dimethylamino)benzaldehyde | Sodium Hydroxide (NaOH) | Ethanol | Claisen-Schmidt Condensation |

Advanced Chemical Reactivity and Transformation Studies

Types of Reactions Involving 4-(Dimethylamino)cyclohexanone

The presence of both a nucleophilic nitrogen center and an electrophilic carbonyl carbon, along with acidic α-hydrogens, enables a variety of reactions including oxidations, reductions, nucleophilic substitutions (with activation), and condensation reactions.

The tertiary amine group of this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide is a polar, zwitterionic compound with distinct chemical properties. For instance, N-oxides can be used in subsequent elimination reactions. jk-sci.comwikipedia.orgnrochemistry.com The oxidation of tertiary amines to N-oxides is a well-established reaction in organic chemistry. organic-chemistry.org A related compound, 4-(dimethylamino)pyridine, is oxidized to 4-(dimethylamino)pyridine N-oxide (DMAPO), which finds use as a nucleophilic catalyst. researchgate.net

| Oxidizing Agent | Product | Reaction Type |

| Hydrogen Peroxide (H₂O₂) | This compound N-oxide | N-Oxidation |

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | N-Oxidation |

This table presents common oxidizing agents for the conversion of tertiary amines to N-oxides.

The ketone functional group in this compound can undergo reduction to form the corresponding alcohol, 4-(dimethylamino)cyclohexanol. This is typically accomplished with hydride reducing agents.

Furthermore, the ketone can participate in reductive amination, a powerful method for forming new C-N bonds. wikipedia.org In this two-step, one-pot process, the ketone first reacts with a primary amine or ammonia (B1221849) to form an intermediate imine (or iminium ion), which is then reduced in situ to a new secondary or primary amine, respectively. researchgate.netmasterorganicchemistry.com This method is widely used for the synthesis of various amines. wikipedia.orgresearchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.net The choice of reducing agent is crucial; sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine over the starting ketone. masterorganicchemistry.comcommonorganicchemistry.com

| Reagent(s) | Transformation | Product Type |

| Sodium Borohydride (B1222165) (NaBH₄) | Reduction of ketone | Secondary Alcohol |

| 1. Primary Amine (R-NH₂), pH ~52. Sodium Cyanoborohydride (NaBH₃CN) | Reductive Amination | Secondary Amine |

| 1. Ammonia (NH₃), pH ~52. Catalytic Hydrogenation (e.g., H₂/Rh-Ni) mdpi.com | Reductive Amination | Primary Amine |

This interactive table summarizes key reduction reactions of the cyclohexanone (B45756) moiety.

The dimethylamino group is a strong base and, consequently, a very poor leaving group, making direct nucleophilic substitution challenging. To facilitate such a reaction, the amine must first be converted into a good leaving group. Two classic methods that achieve this are the Hofmann and Cope eliminations.

Hofmann Elimination : This reaction involves the exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium (B1175870) iodide salt. wikipedia.orgallen.inucalgary.ca This salt is then treated with a base like silver oxide to generate the corresponding hydroxide (B78521). Upon heating, the quaternary ammonium hydroxide undergoes an E2 elimination, where the hydroxide acts as a base to abstract a β-hydrogen, leading to the formation of an alkene and trimethylamine (B31210) as the leaving group. wikipedia.orglibretexts.orglibretexts.org The reaction typically follows the "Hofmann rule," yielding the least substituted alkene. wikipedia.orgallen.in

Cope Elimination : This reaction provides an alternative pathway that proceeds under milder, neutral conditions. jk-sci.com The tertiary amine is first oxidized to its N-oxide intermediate. wikipedia.orgnrochemistry.com Upon heating, this intermediate undergoes a concerted, intramolecular elimination (Ei) through a five-membered cyclic transition state, yielding an alkene and N,N-dimethylhydroxylamine. organic-chemistry.orgchemistrysteps.com This reaction proceeds via syn-elimination. organic-chemistry.orgchemistrysteps.com

The ketone group of this compound readily reacts with primary amines under mildly acidic conditions (typically pH 4-5) to form an imine, also known as a Schiff base. lumenlearning.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is a reversible condensation process where a molecule of water is eliminated. masterorganicchemistry.commasterorganicchemistry.com

Conversely, reaction with a secondary amine leads to the formation of an enamine. wikipedia.orgmakingmolecules.comyoutube.commasterorganicchemistry.com After the initial nucleophilic attack of the secondary amine on the carbonyl, the resulting intermediate cannot form a neutral imine by deprotonation of the nitrogen. Instead, a proton is removed from an adjacent carbon (the α-carbon), yielding the enamine. makingmolecules.comyoutube.com

| Reactant | Product Type | Key Intermediate |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Iminium Ion |

| Secondary Amine (R₂NH) | Enamine | Iminium Ion |

This table outlines the condensation products of this compound with primary and secondary amines.

The Claisen-Schmidt condensation is a type of crossed-aldol condensation that occurs between a ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.orggordon.edu Under basic or acidic catalysis, this compound can be deprotonated at the α-positions (C2 and C6) to form an enolate ion. This nucleophilic enolate can then attack the electrophilic carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily dehydrates to form a stable, conjugated α,β-unsaturated ketone. gordon.edumagritek.com Because this compound has two reactive α-positions, the reaction can proceed on both sides of the carbonyl group to yield a bis-condensed product. nih.gov

| Aldehyde Reactant | Catalyst | Expected Product |

| Benzaldehyde | NaOH or KOH | 2,6-bis(benzylidene)-4-(dimethylamino)cyclohexanone |

| 4-Chlorobenzaldehyde | NaOH or KOH | 2,6-bis(4-chlorobenzylidene)-4-(dimethylamino)cyclohexanone |

| 4-Methoxybenzaldehyde | NaOH or KOH | 2,6-bis(4-methoxybenzylidene)-4-(dimethylamino)cyclohexanone |

This table provides examples of potential Claisen-Schmidt condensation products.

Catalysis plays a crucial role in many transformations involving this compound. The specific reaction pathway is dictated by the choice of catalyst and reaction conditions.

Acid/Base Catalysis : As mentioned, acid catalysis is essential for the formation of imines and enamines by activating the carbonyl group toward nucleophilic attack. youtube.comyoutube.com Base catalysis is employed in condensation reactions like the Claisen-Schmidt condensation to generate the nucleophilic enolate. nih.gov

Transition Metal Catalysis : The cyclohexanone ring is amenable to various transformations mediated by transition metal catalysts.

Reductive Amination : Heterogeneous catalysts based on metals like rhodium, nickel, or cobalt are used for the reductive amination of cyclohexanone, where hydrogen gas serves as the terminal reductant. mdpi.comresearchgate.net

Dehydrogenation : Palladium-based catalysts can be used for the aerobic dehydrogenation of cyclohexanones. nih.govresearchgate.net Depending on the conditions, this can lead to the formation of the corresponding cyclohexenone or, with further oxidation, the aromatic phenol (B47542) derivative. rsc.orgnih.gov

Self-Condensation : Acidic resin catalysts can promote the self-condensation of cyclohexanone to form dimeric products. wikimedia.org

| Catalyst System | Reaction Type | Transformation |

| H⁺ (e.g., TsOH) | Imine/Enamine Formation | C=O → C=N-R or C=C-NR₂ |

| OH⁻ (e.g., NaOH) | Claisen-Schmidt Condensation | α-Alkylation with Aldehyde |

| Rh-Ni/SiO₂ + H₂ mdpi.com | Reductive Amination | C=O → C-NH₂ (with NH₃) |

| Pd(TFA)₂/2-Me₂Npy + O₂ nih.gov | Aerobic Dehydrogenation | Cyclohexanone → Cyclohexenone/Phenol |

This table summarizes various catalytic systems and their applications in the transformation of the cyclohexanone moiety.

Mechanistic Investigations of this compound Transformations

The reactivity of this compound is largely governed by its two primary functional groups: the ketone and the tertiary amine. Mechanistic studies of its transformations, while not always focused on this exact molecule, can be understood by examining the well-established reaction pathways of cyclic ketones and amines.

One of the fundamental reactions of cyclohexanones with secondary amines, such as dimethylamine (B145610), is the formation of an enamine. vedantu.com This acid-catalyzed reaction proceeds through a distinct mechanism. Initially, the carbonyl oxygen is protonated by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the secondary amine. This attack forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. Following a proton transfer from the nitrogen to an oxygen atom, the hydroxyl group is converted into a good leaving group (water). The lone pair of electrons on the nitrogen then assists in the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium cation. In the final step, a proton is abstracted from an adjacent carbon atom (the α-carbon), leading to the formation of the enamine and regeneration of the acid catalyst. vedantu.com The continuous removal of water is crucial to drive the equilibrium towards the enamine product. vedantu.com

Another significant area of mechanistic investigation for cyclic ketones is their photochemical transformation. Upon absorption of ultraviolet light, cyclohexanone is promoted to an excited singlet state (S1), typically an n→π* transition centered on the carbonyl group. uci.edu From this excited state, the molecule can undergo a variety of reactions, with the predominant initial pathway being an α-cleavage (Norrish Type I reaction). This process involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group, resulting in the formation of a diradical intermediate. uci.edu This acyl-alkyl diradical is not stable and can undergo several subsequent reactions:

Intramolecular Disproportionation: This can lead to the formation of an unsaturated aldehyde or a ketene, depending on which hydrogen atom is transferred.

Decarbonylation: The diradical can lose a molecule of carbon monoxide to form a new C4 diradical, which can then cyclize to form cyclobutane (B1203170) derivatives or undergo further rearrangement.

Intersystem Crossing: The singlet diradical can cross to a triplet state (T1), which can also participate in similar reaction pathways.

Theoretical simulations have confirmed that for the parent cyclohexanone, the ring-opening via α-cleavage is the major event following photoexcitation, occurring on a picosecond timescale. uci.edu These fundamental mechanistic pathways provide a framework for understanding the potential transformations of this compound under photochemical conditions, although the presence of the dimethylamino group may influence excited-state lifetimes and reaction quantum yields.

Derivatization Strategies for Enhanced Functionality

The chemical structure of this compound, featuring a reactive ketone and a tertiary amine, serves as a versatile scaffold for the synthesis of more complex molecules. Derivatization strategies primarily target the carbonyl group to introduce new functionalities and significantly alter the compound's steric and electronic properties.

A prominent strategy for modifying the carbonyl function is through the addition of organometallic nucleophiles, particularly Grignard reagents. nih.govwikipedia.org This reaction transforms the planar ketone into a tertiary alcohol. For instance, reacting 4-aryl-4-(dimethylamino)cyclohexanones with phenethylmagnesium bromide results in the formation of the corresponding tertiary amino alcohols. nih.gov This addition of a bulky phenethyl group to the carbonyl carbon creates a new stereocenter and significantly increases the molecular complexity. The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide intermediate. study.commasterorganicchemistry.com

Another key derivatization approach is the Claisen-Schmidt condensation, which involves the reaction of the ketone with an aromatic aldehyde under basic or acidic conditions. doaj.org This reaction targets the α-hydrogens of the cyclohexanone ring. In the presence of a base, an enolate is formed, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product yields an α,β-unsaturated ketone, often referred to as a chalcone (B49325) analog. By using two equivalents of an aldehyde, bis-adducts such as (2E,6E)-2,6-dibenzylidene-cyclohexanone derivatives can be formed. doaj.org This strategy effectively extends the conjugation of the system and appends aromatic moieties to the cyclohexanone core.

Furthermore, the core structure can be built up through multi-step synthetic sequences where the ketone is protected, modified, and then deprotected. For example, the ethylene (B1197577) ketal of a this compound derivative can be used as a protected form of the ketone. This allows for chemical modifications at other parts of the molecule without affecting the carbonyl group. The ketal is later removed, typically by acid-catalyzed hydrolysis, to regenerate the ketone functionality. google.com This protection-deprotection strategy is fundamental in syntheses where selective reactivity is required.

The following table summarizes some of the key derivatization strategies employed for this compound and its analogs.

| Reaction Type | Key Reagent(s) | Functional Group Transformation | Product Class |

|---|---|---|---|

| Grignard Reaction | Organomagnesium Halides (e.g., Phenethylmagnesium Bromide) | Ketone → Tertiary Alcohol | Amino Alcohols |

| Claisen-Schmidt Condensation | Aromatic Aldehydes, Base or Acid Catalyst | Ketone → α,β-Unsaturated Ketone | Chalcone Analogs |

| Ketalization (Protection) | Ethylene Glycol, Acid Catalyst | Ketone → Ethylene Ketal | Protected Ketones |

| Hydrolysis (Deprotection) | Aqueous Acid (e.g., HCl) | Ethylene Ketal → Ketone | Ketones |

Spectroscopic and Structural Elucidation of 4 Dimethylamino Cyclohexanone and Its Analogues

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for mapping the carbon-hydrogen framework of 4-(Dimethylamino)cyclohexanone. Both ¹H and ¹³C NMR spectra offer distinct information crucial for structural confirmation.

In the ¹H NMR spectrum, protons in different chemical environments absorb at characteristic frequencies. The protons on the cyclohexanone (B45756) ring typically appear as complex multiplets due to spin-spin coupling with neighboring protons. Their exact chemical shifts are influenced by their axial or equatorial positions within the ring's conformation. The six protons of the two methyl groups on the nitrogen atom are chemically equivalent and thus appear as a single, sharp singlet in the spectrum.

The ¹³C NMR spectrum provides information on the carbon backbone. The carbonyl carbon (C=O) is highly deshielded and resonates at a significantly downfield chemical shift, generally above 200 ppm. The carbon atom bonded to the nitrogen of the dimethylamino group is also shifted downfield due to nitrogen's electron-withdrawing nature. The two methyl carbons of the dimethylamino group are equivalent and produce a single resonance signal.

¹H and ¹³C NMR Data for this compound

Note: Specific chemical shifts can vary based on the solvent and whether the compound is in its free base or salt form.

| NMR Type | Assignment | Expected Chemical Shift (ppm) |

| ¹H NMR | -N(CH₃)₂ | Singlet |

| ¹H NMR | Ring Protons | Multiplets |

| ¹³C NMR | C=O | > 200 |

| ¹³C NMR | C-N | Downfield |

| ¹³C NMR | Ring CH₂ | Shielded |

| ¹³C NMR | -N(CH₃)₂ | Shielded |

Infrared (IR) and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are instrumental in identifying the functional groups within a molecule. For this compound, the most prominent and diagnostic absorption band is due to the stretching vibration of the carbonyl group (C=O) in the cyclohexanone ring. qiboch.com This strong absorption is typically observed in the range of 1710-1725 cm⁻¹. qiboch.com

Other significant vibrations include the C-H stretching of the aliphatic methyl and methylene (B1212753) groups, which appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibration of the dimethylamino group can also be identified, usually in the fingerprint region of the spectrum (1000-1300 cm⁻¹).

Characteristic IR Absorption Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1715 | Strong, Sharp |

| C-H Aliphatic Stretch | 2800-3000 | Medium to Strong |

| C-N Stretch | 1000-1300 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The cyclohexanone moiety in this compound contains a carbonyl chromophore, which gives rise to characteristic absorptions. The primary transition is the weak n → π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group, which typically appears around 280-300 nm. mcmaster.canist.govsemanticscholar.org A more intense π → π* transition occurs at a much shorter wavelength, often below 200 nm. nist.gov The presence of the electron-donating dimethylamino group can cause a slight shift (auxochromic effect) in the position and intensity of these absorption bands compared to unsubstituted cyclohexanone.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, providing further structural evidence. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 141.21 g/mol . nih.gov The fragmentation of the molecular ion is influenced by the structure. For ketamine analogues, which share the cyclohexanone ring, characteristic fragmentation pathways include α-cleavage of the bond next to the carbonyl group and subsequent loss of carbon monoxide (CO). mdpi.com The presence of the dimethylamino group would also direct fragmentation, leading to characteristic nitrogen-containing ions.

X-ray Diffraction Analysis for Crystal Structure Determination

The six-membered cyclohexane (B81311) ring is not planar and exists in various conformations to minimize angular and torsional strain. pressbooks.pub The most stable conformation is the "chair" form, where all bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogens on adjacent carbons are staggered. pressbooks.pub

For substituted cyclohexanes, the substituents can occupy either axial (perpendicular to the ring's average plane) or equatorial (in the approximate plane of the ring) positions. libretexts.org Due to steric hindrance, larger substituents preferentially occupy the more stable equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orgopenstax.org Therefore, in the most stable chair conformation of this compound, the dimethylamino group is expected to be in the equatorial position. youtube.com

The presence of the sp²-hybridized carbonyl carbon slightly flattens the ring in its vicinity, leading to a distortion from the perfect chair conformation. youtube.com This is sometimes referred to as a "half-chair" or distorted chair conformation. This structural nuance, along with the precise orientation of the dimethylamino group, would be definitively determined by X-ray diffraction analysis.

Intermolecular Interactions in Crystal Structures

The study of functional crystalline materials often involves a detailed analysis of supramolecular associates, where molecules are held together by non-covalent forces. The primary intermolecular interactions governing the crystal packing of cyclohexanone derivatives include hydrogen bonding and van der Waals forces. While this compound itself has a hydrogen bond acceptor (the carbonyl oxygen) and the dimethylamino group, more complex analogues can exhibit a wider range of interactions. For instance, in derivatives with additional functional groups, hydrogen-bonded dimers are a common motif.

Analysis of Geometric Parameters and their Influence on Reactivity

The reactivity of cyclic ketones like this compound is intrinsically linked to their three-dimensional structure. Geometric parameters such as bond lengths, bond angles, and torsion angles, determined with high precision by X-ray crystallography, provide a foundation for understanding and predicting chemical behavior.

For analogues such as dibenzylidene derivatives of cyclohexanone, studies have established that the central six-membered ring typically adopts a half-chair conformation. In this conformation, five of the carbon atoms and the oxygen atom lie roughly in a plane, with the C4 carbon significantly displaced from this plane. Despite variations in substituents on the benzylidene groups, the core geometric parameters of the cyclohexanone ring and the exocyclic double bonds remain remarkably similar across a series of these compounds. For example, the exocyclic C=C double bonds are substantially localized, and the atoms involved in the -C=C–C(O)–C=C- system are approximately planar. However, the benzene (B151609) rings are often twisted with respect to this plane.

| Compound | Substituent | 5-4-3-2 Torsion Angle (°) |

|---|---|---|

| 1a | 4-H | 25 |

| 1b | 4-Me | 21–23 |

| 1c | 4-OMe | 21–23 |

| 1d | 4-Cl | 21–23 |

| 1e | 4-NMe₂ | 16–17 |

The data indicates that the torsion angle, which reflects the puckering of the ring, correlates with the electron-donating ability of the substituent. The stronger electron-donating dimethylamino group in analogue 1e results in a smaller torsion angle, suggesting a more planar structure.

These geometric and electronic features directly influence the reactivity of the cyclohexanone core, particularly the stereochemistry of nucleophilic addition to the carbonyl group. The facial selectivity of nucleophilic attack is determined by a balance of two main factors: steric hindrance, which favors attack from the equatorial direction, and stabilizing two-electron interactions, which favor axial attack. The latter involves electron donation from adjacent σ-bonds (σCC and σCH) of the cyclohexanone ring into the forming antibonding orbital (σ*‡) of the new bond between the carbonyl carbon and the nucleophile.

The conformation of the substituent at the C4 position is critical. X-ray crystallography studies on 4-substituted cyclohexanone derivatives have shown that the conformational preference in the solid state can be dictated by electrostatic effects. For instance, in certain hydrazone and iminium ion salts derived from 4-substituted cyclohexanones, the axial conformation is preferred in the crystal structure. This preference can, in turn, influence the stereoselectivity of reactions. The presence of remote polar substituents can have kinetic and stereochemical effects that are not explainable by simple steric or electrostatic models but rather by the orbital overlap between the substituent's donor orbitals and the transition state's σ*‡ orbital. Therefore, a detailed analysis of the ground-state geometry provides essential clues to the transition state energies and, consequently, the reaction pathways and product distributions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost.

Geometry optimization is a fundamental DFT calculation that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For 4-(Dimethylamino)cyclohexanone, this process would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The cyclohexanone (B45756) ring is known to adopt a chair conformation to minimize angular and torsional strain. The key structural question for the 4-substituted derivative is the orientation of the dimethylamino group, which can be in either an axial or equatorial position. Computational studies on similarly substituted cyclohexanones consistently show that the equatorial conformer is energetically more stable due to reduced steric hindrance. DFT calculations would precisely quantify this energy difference for this compound. The optimization would be performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to yield the lowest energy conformer.

Table 1: Predicted Stable Conformer Properties for this compound

| Property | Prediction | Rationale |

|---|---|---|

| Most Stable Conformation | Chair | Minimizes ring strain. |

| Substituent Position | Equatorial | Avoids 1,3-diaxial steric interactions, leading to lower overall energy. |

| Computational Method | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides accurate geometries for organic molecules. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group, specifically the lone pair of electrons on the nitrogen atom. The LUMO is anticipated to be centered on the carbonyl group (C=O), which is the most electrophilic site in the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations on related dibenzylidene-cyclohexanone derivatives have shown that the presence of the electron-donating dimethylamino group significantly raises the HOMO energy, thereby reducing the HOMO-LUMO gap and influencing the molecule's electronic transitions.

Table 2: Expected Frontier Molecular Orbital Characteristics

| Orbital | Expected Localization | Role in Reactivity |

|---|---|---|

| HOMO | Dimethylamino Group (N atom) | Electron donation, site of oxidation, nucleophilic character. |

| LUMO | Carbonyl Group (C=O) | Electron acceptance, site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Relatively small | Indicates potential for charge transfer and higher reactivity. |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). This method provides insights into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is the primary method for predicting photophysical properties, such as UV-visible absorption spectra. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

A TD-DFT calculation for this compound would predict its absorption maxima (λ_max). The primary electronic transition would likely be an n → π* transition, involving the excitation of an electron from a non-bonding orbital (n) of the carbonyl oxygen's lone pair to the antibonding π* orbital of the C=O double bond. A secondary, and likely more intense, transition could involve intramolecular charge transfer from the dimethylamino group to the carbonyl group. In studies of related ketones, TD-DFT has been successfully used to predict UV spectra and understand the effects of substituents on absorption wavelengths.

Acidochromic and Solvatochromic Behavior Modeling

Computational modeling can effectively explain the mechanisms behind acidochromic (color change with pH) and solvatochromic (color change with solvent polarity) behaviors. These phenomena are tied to changes in the electronic structure of the molecule in different chemical environments.

Acidochromism in molecules containing a dimethylamino group is typically due to the protonation of the nitrogen atom in acidic conditions. Computational studies on a related compound, 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, have confirmed this mechanism. Upon addition of acid, the lone pair of electrons on the nitrogen atom accepts a proton (H+), forming a quaternary ammonium (B1175870) salt.

This protonation has a profound effect on the electronic structure. The nitrogen atom's ability to act as an electron donor is eliminated, effectively deactivating the resonance system that involves the lone pair. DFT calculations can model both the neutral and protonated forms of the molecule, showing that protonation leads to a significant stabilization (lowering of energy) of the HOMO, which is localized on the nitrogen. This increases the HOMO-LUMO gap, causing a hypsochromic shift (a shift to a shorter wavelength or higher energy) in the UV-visible absorption spectrum, which is observed experimentally as a color change or disappearance of color. Computational models have shown this protonation to be highly favorable energetically.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be applied to understand its conformational landscape. MD simulations for a molecule like this compound would involve calculating the trajectory of atoms by solving Newton's equations of motion, providing insights into its structural flexibility and preferred conformations.

The conformational analysis of the cyclohexanone ring is a central aspect. The ring can adopt several conformations, with the chair form being the most stable. In this compound, the dimethylamino group at the C4 position can be in either an axial or equatorial position. Theoretical calculations would typically show that the equatorial conformation is energetically more favorable to minimize steric hindrance.

MD simulations can further elaborate on the dynamic equilibrium between these conformers and the influence of solvent on conformational preference. By simulating the molecule in a solvent box (e.g., water), one can observe the interactions between the solute and solvent molecules and their effect on the conformational stability. Key parameters that would be analyzed from an MD simulation trajectory include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand the solvation shell around specific atoms.

For instance, a study on 2-(aryloxyacetyl)cyclohexane-1,3-diones utilized molecular dynamics simulations to analyze the stability of the ligands within a receptor cavity, demonstrating the utility of this technique in understanding intermolecular interactions. frontiersin.orgnih.gov Although a different class of cyclohexanones, this highlights the methodological approach that could be applied to this compound.

A hypothetical molecular dynamics simulation setup for this compound could involve the parameters outlined in the table below.

| Parameter | Typical Value/Method |

|---|---|

| Force Field | CHARMM, AMBER, or GROMOS |

| Solvent Model | TIP3P or SPC/E water model |

| System Size | One this compound molecule in a cubic box of solvent |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 atm |

| Simulation Time | 100 ns or longer to ensure adequate sampling of conformational space |

| Analysis Metrics | RMSD, RMSF, Dihedral Angle Distribution, Hydrogen Bonding Analysis |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

A QSAR study on this compound would involve the synthesis of a series of analogues with modifications at various positions of the molecule. For example, substituents on the cyclohexane (B81311) ring or modifications to the dimethylamino group could be explored. The biological activity of these compounds would then be determined through in vitro or in vivo assays.

Once the biological activity data is obtained, molecular descriptors for each compound are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical. Examples of descriptors include molecular weight, logP (lipophilicity), molar refractivity, and various electronic parameters.

Statistical methods are then employed to build a QSAR model that correlates the molecular descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

For instance, a 3D-QSAR study on 2-(aryloxyacetyl)cyclohexane-1,3-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. frontiersin.orgnih.gov These models provided insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that influence the inhibitory activity. frontiersin.org Similarly, QSAR models have been developed for cyclohexane-1,3-dione derivatives targeting non-small-cell lung cancer. researchgate.netacs.org

A hypothetical QSAR study on a series of this compound derivatives might yield a model with the following statistical parameters, indicating its predictive power.

| Statistical Parameter | Description | Acceptable Value |

|---|---|---|

| q² (Cross-validated r²) | A measure of the predictive ability of the model from internal validation. | > 0.5 |

| r² (Coefficient of determination) | Indicates the goodness of fit of the model. | > 0.6 |

| SEE (Standard Error of Estimate) | A measure of the absolute error of the model. | Low value |

| F-value (F-test statistic) | Indicates the statistical significance of the model. | High value |

| r²_pred (External validation r²) | A measure of the predictive ability of the model on an external test set. | > 0.6 |

The insights gained from such a QSAR model would be invaluable for the rational design of new this compound derivatives with enhanced biological activity.

Research Applications of 4 Dimethylamino Cyclohexanone and Its Derivatives

Medicinal Chemistry and Pharmacological Applications

Anticancer Properties

Derivatives of the cyclohexanone (B45756) scaffold have demonstrated notable potential as anticancer agents. Research has explored the cytotoxic effects of various modifications to this core structure against several cancer cell lines.

One area of investigation has been on 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91). Studies on tamoxifen-resistant breast cancer cell lines, TamR3 and TamC3, revealed an increased sensitivity to these compounds. The mechanism of action appears to involve S-phase selective DNA damage, similar to the effects of the topoisomerase I poison camptothecin. However, further studies with purified mammalian topoisomerase I suggested that RL90 and RL91 act as catalytic inhibitors of the enzyme, distinguishing their mechanism from that of camptothecin. mhmedical.com

Another study focused on the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives. Among the synthesized compounds, several exhibited varying levels of anticancer activity against a panel of seven cancer cell lines, including breast, tongue, prostate, colorectal, and liver cancer cells. Specifically, compounds 3c, 3d, 3e, 3k, and 3l showed notable activity. Compound 3l, which features a p-trifluoromethylphenyl and a chloropyridine substitution, demonstrated significant potency against HCT-116 colorectal cancer cells and high toxicity against HuH-7 liver cancer cells, with IC50 values of 6 ± 0.78 µM and 4.5 ± 0.3 µM, respectively. mdpi.com

Furthermore, research into 4-anilinoquinolinylchalcone derivatives, which can be conceptually related to modified cyclohexanone structures, has identified compounds with potent antiproliferative activities. One such derivative, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a), displayed high cytotoxicity in breast cancer cells (MDA-MB-231) while showing low cytotoxicity in normal lung cells (MRC-5). The mechanism of action for compound 4a was found to involve ATP depletion and the induction of apoptosis in breast cancer cells through reactive oxygen species (ROS)-dependent activation of caspase 3/7. acs.org

Table 1: Anticancer Activity of Selected Cyclohexanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3l | HCT-116 (Colorectal) | 6 ± 0.78 |

| 3l | HuH-7 (Liver) | 4.5 ± 0.3 |

| 4a | MDA-MB-231 (Breast) | Not specified |

Anti-inflammatory Activity

Derivatives of 4-(dimethylamino)cyclohexanone have been explored for their potential to modulate inflammatory responses. Research has shown that modifications to the cyclohexanone ring can lead to compounds with significant anti-inflammatory effects.

One study investigated asymmetrical cyclovalone (B1669528) analogs, which are related to the cyclohexanone structure. The introduction of a 5-dimethylaminomethyl group to the asymmetrical cyclovalone analog (where the 4'-R group is H) resulted in a compound with anti-inflammatory activity approximately four times greater than that of curcumin (B1669340) and comparable to diclofenac (B195802) sodium. Further investigation into Mannich base derivatives of 4'-methoxy-substituted asymmetrical cyclovalone analogs revealed that all tested compounds exhibited anti-inflammatory potential. Specifically, 5-(N-methylpiperazino)methyl-4'-methoxy ACA (2b) and 5-morpholinomethyl-4'-methoxy ACA (2d) showed higher activity than both diclofenac sodium and the parent compound, with inhibition of protein denaturation percentages of 42.47% and 41.90%, respectively, at a concentration of 1.57 μM. nih.gov

Another line of research focused on a chalcone (B49325) derivative, 4-dimethylamino-3',4'-dimethoxychalcone (CH11). This compound was found to be a novel superoxide (B77818) scavenger and demonstrated anti-inflammatory effects. In mouse peritoneal macrophages, CH11 inhibited the chemiluminescence induced by zymosan and was more effective than the scavenger Tiron at inhibiting inducible nitric oxide synthase (iNOS) protein expression and nitrite (B80452) production. In an in vivo mouse air pouch model, CH11 inhibited cell migration and the levels of eicosanoids and tumor necrosis factor-alpha (TNF-α). It also showed anti-inflammatory effects in the carrageenan paw edema model. nih.gov

Additionally, structure-activity relationship studies of 2',4',6'-tris(methoxymethoxy)chalcone (TMMC) derivatives have provided insights into the role of the 4-dimethylamino group. It was observed that the presence of a strong electron-donating group, such as a 4-dimethylamino group on the B ring of the chalcone, resulted in the weakest inhibition of nitric oxide (NO) production in RAW 264.7 cells. This suggests that the electronic properties of substituents on the aromatic rings play a crucial role in the anti-inflammatory potency of these compounds. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Cyclohexanone Derivatives

| Compound | Assay | Result |

|---|---|---|

| 5-dimethylaminomethyl of ACA | Comparison to Curcumin | ~4x more active |

| 5-(N-methylpiperazino)methyl-4'-methoxy ACA (2b) | Protein Denaturation Inhibition | 42.47% inhibition |

| 5-morpholinomethyl-4'-methoxy ACA (2d) | Protein Denaturation Inhibition | 41.90% inhibition |

| 4-dimethylamino-3',4'-dimethoxychalcone (CH11) | iNOS expression & nitrite production | Inhibition |

Antihistaminic Effects

While direct research on the antihistaminic properties of this compound itself is limited, studies on related cyclohexanone derivatives have suggested potential in this area. Specifically, research into dibenzylidene-cyclohexanone derivatives, which are classified as bischalcones, has indicated a range of biological activities, including antihistaminic effects. nih.gov These findings, although not directly focused on this compound, point to the potential of the broader class of cyclohexanone-based compounds as a scaffold for developing new antihistaminic agents. Further investigation is required to specifically evaluate the antihistaminic activity of this compound and its direct derivatives.

Antioxidant Activity

The antioxidant potential of derivatives of the this compound scaffold has been a subject of scientific inquiry. These studies often involve assessing the ability of these compounds to scavenge free radicals and reduce oxidative stress.

In one study, a series of tetraketones derived from 5,5-dimethylcyclohexane-1,3-dione (B117516) were screened for their antioxidant properties. Among the tested compounds was 4-N,N-dimethylaminophenyl-2,2'-methylenebis-(5,5-dimethylcyclohexane-1,3-dione). Its antioxidant potential was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and a reduction capability assay. The results indicated that this compound possessed antioxidant activity, although to a lesser extent than other derivatives in the series. It exhibited a DPPH scavenging activity with an IC50 of 248.0 μM and showed a 67% scavenging activity at a 1 mM concentration. In the reduction capability assay, it demonstrated a 42% reducing ability relative to butylated hydroxyanisole (BHA). wikipedia.org

Another area of research has focused on the antioxidant properties of chalcone derivatives. The compound 4-dimethylamino-3',4'-dimethoxychalcone was identified as a novel superoxide scavenger. nih.gov This ability to counteract reactive oxygen species is a key component of antioxidant activity and suggests that derivatives incorporating the 4-dimethylamino moiety can play a role in mitigating oxidative stress.

Table 3: Antioxidant Activity of a this compound Derivative

| Compound | Assay | IC50 (µM) | % Scavenging Activity (1 mM) | % Reducing Ability |

|---|---|---|---|---|

| 4-N,N-dimethylaminophenyl-2,2'-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) | DPPH Scavenging | 248.0 | 67% | 42% |

Anticonvulsant Activity

The potential of compounds derived from or related to the this compound structure as anticonvulsant agents has been explored in several studies. These investigations have led to the identification of derivatives with promising activity in preclinical models of seizures.

A series of pharmacophoric hybrids of ameltolide-gamma-aminobutyric acid (GABA)-amides were designed and synthesized to evaluate their anticonvulsant properties. Among these, the compound 4-(2-(2,6-dimethylaminophenylamino)-2-oxoethylamino)-N-(2,6-dimethylphenyl) butanamide emerged as a particularly potent derivative. This compound was found to be effective in three different animal models of seizures: the maximal electroshock-induced seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous picrotoxin (B1677862) (scPIC)-induced seizure threshold tests. Notably, it did not exhibit neurotoxicity at its effective anticonvulsant dose. The activity in the scPIC screen suggests a mechanism involving GABA-mediation. frontiersin.org

Furthermore, the arylcyclohexylamine class of compounds, which shares structural similarities with this compound derivatives, is known to possess NMDA receptor antagonistic properties. This mechanism of action is associated with anesthetic, neuroprotective, and anticonvulsant effects. mdpi.com The ability of these compounds to modulate the NMDA receptor pathway underscores their potential as anticonvulsant agents.

Antimalarial Activity

The this compound scaffold has been utilized in the development of compounds with potential antimalarial activity. Research in this area has focused on creating derivatives that can effectively inhibit the growth of the malaria parasite, Plasmodium falciparum.

In one study, a series of cyclic β-amino acid-containing dipeptides were synthesized and evaluated for their antiparasitic properties. Among the synthesized compounds, two derivatives, 4.4 and 4.5, demonstrated the highest potency against a chloroquine-susceptible strain of P. falciparum, with IC50 values of 3.87 and 3.64 μM, respectively. These compounds showed similar activity against a chloroquine-resistant strain of the parasite, indicating their potential to overcome common drug resistance mechanisms. Compound 4.5 was also found to be active in an in vivo evaluation. nih.gov

Another line of research has explored 2,6-dibenzylidenecyclohexanone (B188912) derivatives as antimalarial agents. While an initial lead compound showed significant toxicity, subsequent derivatization led to the identification of a compound with sub-micromolar potency against the chloroquine-sensitive 3D7 strain of P. falciparum and no detectable toxicity in a human cell proliferation assay. researchgate.net

Furthermore, the 4-aminoquinoline (B48711) class of drugs has been a cornerstone of antimalarial therapy, and research continues to explore new derivatives with improved efficacy. Tebuquine (B1682963), a 4-aminoquinoline, is significantly more active than chloroquine (B1663885) and amodiaquine. The development of novel synthetic routes to tebuquine analogues, including fluorinated and dehydroxylated versions, has allowed for further investigation of structure-activity relationships in this class of compounds.

Table 4: Antimalarial Activity of Selected Cyclohexanone-Related Derivatives

| Compound | P. falciparum Strain | IC50 (µM) |

|---|---|---|

| 4.4 | Chloroquine-susceptible | 3.87 |

| 4.5 | Chloroquine-susceptible | 3.64 |

Lead Compounds for Drug Development

A lead compound is a chemical compound that exhibits pharmacological or biological activity that is likely to be therapeutically useful but may require structural modifications to optimize its properties. The this compound scaffold has demonstrated its potential as a source of lead compounds for drug development across various therapeutic areas.

The diverse biological activities observed in derivatives of this compound, including anticancer, anti-inflammatory, antioxidant, anticonvulsant, and antimalarial properties, highlight the versatility of this chemical framework. The ability to introduce a wide range of substituents and modifications to the cyclohexanone ring allows for the systematic exploration of structure-activity relationships. This process is crucial for lead optimization, where the goal is to enhance potency, selectivity, and pharmacokinetic parameters while minimizing toxicity.

For instance, the discovery of a 2,6-dibenzylidenecyclohexanone derivative with sub-micromolar antimalarial potency and no detectable toxicity serves as an excellent example of a promising lead compound. researchgate.net Similarly, the identification of a this compound derivative with potent anti-inflammatory activity comparable to diclofenac sodium provides a strong starting point for the development of new anti-inflammatory drugs. nih.gov

The process of identifying a lead compound often involves screening large libraries of natural and synthetic compounds. The research conducted on this compound and its derivatives contributes to this effort by providing a collection of compounds with known biological activities, thereby facilitating the selection of promising candidates for further development. The adaptability of the cyclohexanone core makes it an attractive scaffold for combinatorial chemistry approaches, which can accelerate the discovery of new lead compounds.

Interaction Studies with Biological Targets (Enzymes, Receptors, Neurotransmitter Receptors)

Derivatives of the this compound scaffold have been the subject of numerous studies to probe their interactions with various biological targets, including enzymes and receptors. These investigations are crucial for understanding the mechanisms of action and for the development of new therapeutic agents.

One area of significant research has been the development of enzyme inhibitors. For instance, a novel cyclohexanone derivative, 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, has been identified as an inhibitor of the bacterial cell division protein FtsZ. This protein is a crucial target for the development of new antibiotics. Studies have shown that this compound induces aggregation of FtsZ, thereby inhibiting its polymerization, a key step in bacterial cell division. mdpi.com Further investigations into related structures, such as chalcone derivatives incorporating a dimethylamino group, have demonstrated inhibitory effects on enzymes like inducible nitric oxide synthase (iNOS). The compound 4-dimethylamino-3',4'-dimethoxychalcone was found to downregulate the expression of iNOS, an enzyme involved in inflammatory processes. nih.gov